![molecular formula C21H18N2O6 B6510743 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892758-46-2](/img/structure/B6510743.png)

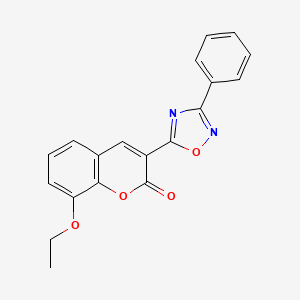

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a 2H-chromen-2-one (a type of coumarin), an oxadiazole ring, and methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting biological activities, as coumarins and oxadiazoles are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic rings, the oxadiazole ring, and the ether and carbonyl groups in the chromen-2-one. The presence of the methoxy groups could influence the electronic properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The methoxy groups could be demethylated under certain conditions. The carbonyl group in the chromen-2-one could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

3-DMOX has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain, and as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of inflammatory mediators. 3-DMOX has also been studied for its potential use as an anticonvulsant and antinociceptive agent, and as a potential therapeutic agent for treating neurological disorders such as Alzheimer's disease.

Wirkmechanismus

The exact mechanism of action of 3-DMOX is not yet fully understood. However, it is believed to act by inhibiting the enzymes acetylcholinesterase and cyclooxygenase. Inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which has been linked to a number of beneficial effects, such as improved memory and learning. Inhibition of cyclooxygenase leads to a decrease in the production of inflammatory mediators, which may be beneficial in the treatment of inflammatory conditions.

Biochemical and Physiological Effects

3-DMOX has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. It has also been found to inhibit the enzyme cyclooxygenase, leading to a decrease in the production of inflammatory mediators. In addition, 3-DMOX has been found to have anticonvulsant and antinociceptive effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 3-DMOX for laboratory experiments is its ability to inhibit the enzymes acetylcholinesterase and cyclooxygenase. This makes it a useful tool for studying the effects of these enzymes on biochemical and physiological processes. However, 3-DMOX is not without its limitations. It is a synthetic compound, and thus its effects may not be representative of the effects of naturally occurring compounds. In addition, it is not yet fully understood how 3-DMOX works, and further research is needed to fully elucidate its mechanism of action.

Zukünftige Richtungen

There are a number of potential future directions for 3-DMOX research. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be used in therapeutic applications. Another potential direction is to investigate its potential as an inhibitor of other enzymes, such as those involved in the synthesis of neurotransmitters. Finally, further research could be done to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

Synthesemethoden

3-DMOX is synthesized from 2H-chromen-2-one by an oxidation reaction with dimethyl sulfoxide (DMSO) and a catalytic amount of hydrogen peroxide. The reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO), and the product is purified by column chromatography. The reaction is typically carried out at room temperature and is complete in a few hours.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6/c1-4-27-16-10-5-7-12-11-14(21(24)28-17(12)16)20-22-19(23-29-20)13-8-6-9-15(25-2)18(13)26-3/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUOIXSITYZNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6510670.png)

![N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510681.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510688.png)

![ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510694.png)

![2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6510695.png)

![hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B6510699.png)

![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B6510703.png)

![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510708.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)

![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)

![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)

![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)

![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)